![molecular formula C17H21NO4S B086618 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 14165-67-4](/img/structure/B86618.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a sulfonamide group attached to a benzene ring, which is further substituted with a 3,4-dimethoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
This compound serves as an important intermediate in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions. Its sulfonamide group allows it to participate in nucleophilic substitution reactions and oxidation processes.
Biology
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies indicate that it exhibits activity against various bacterial strains by inhibiting bacterial enzymes critical for their survival.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cyclooxygenases (COX), which are involved in the synthesis of pro-inflammatory mediators .
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for designing new therapeutic agents aimed at treating infections and inflammatory conditions.
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antimicrobial | Inhibits bacterial enzymes | |
Anti-inflammatory | Inhibits COX enzymes | |
Drug Development | Potential therapeutic agent for infections/inflammation |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as a novel antibacterial agent.
Case Study 2: Anti-inflammatory Properties
Research focusing on the anti-inflammatory properties of this compound showed that it effectively reduced inflammation markers in vitro. The study highlighted its mechanism involving COX inhibition, suggesting its potential use in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the sulfonamide group.
N-(3,4-Dimethoxyphenethyl)acetamide: Another compound with a similar backbone but different functional groups attached.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the 3,4-dimethoxyphenyl ethyl moiety. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds. The sulfonamide group, in particular, is known for its ability to interact with biological targets, making this compound valuable in medicinal chemistry .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 14165-67-4
- Molecular Formula : C₁₇H₂₁N₁O₄S
- Molecular Weight : 335.424 g/mol
The compound features a sulfonamide group attached to a benzene ring that is further substituted with a 3,4-dimethoxyphenyl ethyl group. This unique structure is believed to contribute to its diverse biological activities.
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety can inhibit enzyme activity by mimicking substrates or binding to active sites. This interaction can lead to various biological effects such as:
- Antimicrobial Activity : The compound exhibits potential against various bacterial strains, likely due to its ability to inhibit bacterial enzymes.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting cyclooxygenases (COX), which are critical in the synthesis of pro-inflammatory mediators.
Biological Activity Data
Recent studies have highlighted the biological activities of this compound through various assays. Below is a summary table of its biological activities based on experimental findings:
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant activity, especially against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.
- Anti-inflammatory Research : In vitro studies demonstrated that the compound effectively reduced inflammatory markers in human cell lines exposed to lipopolysaccharide (LPS). The reduction in prostaglandin E₂ (PGE₂) production suggests that it could be developed into an anti-inflammatory drug.
- Cytotoxicity Against Cancer Cells : A series of cytotoxicity assays revealed that this compound exhibited selective toxicity toward cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC₅₀ values indicating effective growth inhibition.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
3,4-Dimethoxyphenethylamine | Lacks sulfonamide group | Limited antimicrobial activity |
N-(3,4-Dimethoxyphenethyl)acetamide | Acetamide instead of sulfonamide | Moderate anti-inflammatory effects |
Sulfanilamide | Classic sulfonamide antibiotic | Broad-spectrum antibacterial activity |
This compound stands out due to its dual functionality as both an antimicrobial and anti-inflammatory agent, potentially making it a versatile candidate for drug development.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-4-7-15(8-5-13)23(19,20)18-11-10-14-6-9-16(21-2)17(12-14)22-3/h4-9,12,18H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGKETJBQQAPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351575 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-67-4 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.